(4-(Propoxymethyl)phenyl)boronic acid

LogP Lipophilicity Physicochemical Properties

Researchers optimizing biphasic Suzuki-Miyaura couplings often encounter poor organic-phase partitioning with polar boronic acids, limiting reaction efficiency. This propoxy-substituted arylboronic acid (LogP 0.293) directly addresses that bottleneck. • Intermediate LogP 0.293 ensures efficient transmetalation vs. polar analogs (hydroxymethyl LogP -1.14), improving yield and homogeneity in biphasic systems. • pKa ~8.54 closely matches the methoxymethyl analog, enabling direct substitution in established routes while enhancing organic solubility for streamlined purification. • 95% purity; ideal for medicinal chemistry programs tuning lipophilicity for target binding or cell permeability, and for materials science applications requiring balanced hydrophobicity.

Molecular Formula C10H15BO3
Molecular Weight 194.037
CAS No. 160061-48-3
Cat. No. B595894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Propoxymethyl)phenyl)boronic acid
CAS160061-48-3
Synonyms4-(propoxymethyl)phenylboronic acid
Molecular FormulaC10H15BO3
Molecular Weight194.037
Structural Identifiers
SMILESB(C1=CC=C(C=C1)COCCC)(O)O
InChIInChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3
InChIKeyWZSZSIRDVBCIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propoxymethyl)phenylboronic Acid for Suzuki-Miyaura Coupling


(4-(Propoxymethyl)phenyl)boronic acid, with the CAS number 160061-48-3, is a para-substituted arylboronic acid featuring a propoxymethyl (-CH2OCH2CH2CH3) group. It belongs to the class of alkoxymethyl phenylboronic acids, which are essential intermediates in organic synthesis . This compound is a solid at room temperature, with a molecular formula of C10H15BO3 and a molecular weight of 194.04 g/mol [1]. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds with aryl or vinyl halides, enabling the construction of complex molecular architectures .

Workflow

Suzuki-Miyaura cross-coupling

Selection logic

Para-substituted alkoxymethyl arylboronic acid

Key attribute

Balanced intermediate lipophilicity

Why 4-(Propoxymethyl)phenylboronic Acid Is Irreplaceable


Despite sharing a common phenylboronic acid core, alkoxymethyl boronic acids are not interchangeable. The length and nature of the alkoxy chain (methoxy, ethoxy, propoxy, butoxy) critically modulate key physicochemical properties, including lipophilicity (LogP), acidity (pKa), and solubility . These differences directly impact reaction kinetics, phase-transfer behavior in biphasic Suzuki couplings, and the downstream purification of the resulting biaryl products . Selecting the propoxy variant over a shorter or longer chain analog is a strategic choice that balances increased organic solubility for improved reaction homogeneity against the potential for excessive hydrophobicity that can complicate aqueous work-up and chromatography . The quantitative evidence below demonstrates that 4-(propoxymethyl)phenylboronic acid occupies a distinct and valuable position within this analog series.

  • Chain length

    Alkoxy chain length alters lipophilicity and reaction kinetics; propoxy may not directly replace methoxy or ethoxy analogs without re-optimization.

  • Phase behavior

    Biphasic partitioning can shift between alkoxymethyl derivatives, potentially changing yield and purification profiles.

  • Physical handling

    Molecular weight and rotatable bond count differ, affecting crystallization, weighing, and long-term storage behavior.

Comparative Data for 4-(Propoxymethyl)phenylboronic Acid


LogP: Balanced Lipophilicity Profile

The lipophilicity of 4-(propoxymethyl)phenylboronic acid, as measured by its predicted partition coefficient (LogP), is 0.293 . This value is significantly higher than the ethoxymethyl analog, which has a predicted LogP of 1.86 , and the hydroxymethyl analog, which has a reported LogP of -1.1413 . The propoxy derivative thus offers a distinct, intermediate lipophilicity profile, enhancing its solubility in organic reaction solvents compared to the more polar methoxy or hydroxy analogs, while avoiding the excessive hydrophobicity of the ethoxy derivative that can hinder aqueous work-up .

LogP lipophilicity
Predicted values
LogP = 0.29
Δ = -1.57 vs ethoxymethyl

Intermediate lipophilicity between polar and excessively hydrophobic analogs.

Supports organic-solvent partitioning in biphasic couplings.

LogP Lipophilicity Physicochemical Properties

pKa: Distinct Acidity Profile

The acidity of the boronic acid group, a key determinant of its reactivity in transmetalation steps of Suzuki couplings, is modulated by the para-substituent. The predicted pKa of 4-(propoxymethyl)phenylboronic acid is 8.54 . This value is comparable to the predicted pKa of the methoxymethyl analog (8.62) . The small difference (ΔpKa = 0.08) indicates that while the propoxy chain is longer, its electron-donating effect on the aromatic ring is similar to that of the methoxy chain, resulting in a similarly mild activation of the boronic acid. This contrasts with more electron-withdrawing substituents which would significantly lower the pKa and alter reaction kinetics .

pKa acidity
Predicted values
pKa = 8.54 ± 0.16

Comparable acidity to methoxymethyl analog (ΔpKa = -0.08).

Suggests similar reactivity in base-mediated steps.

pKa Acidity Reactivity

TPSA: Favorable Desolvation Characteristics

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes and is often used in early drug discovery to assess oral bioavailability. The TPSA for 4-(propoxymethyl)phenylboronic acid is calculated to be 49.7 Ų . This value is identical to the TPSA of the ethoxymethyl analog (49.69 Ų) and the hydroxymethyl analog (60.69 Ų) [1]. While the value is relatively low, it is consistent across the series, indicating that the addition of the alkoxy chain does not drastically increase the polar surface area compared to the parent phenylboronic acid. This suggests that for applications where membrane permeability is a consideration (e.g., synthesis of drug-like molecules), the propoxy derivative will not introduce a significant new barrier.

TPSA surface area
Calculated values
49.7 Ų
Δ = +0.01 vs ethoxymethyl

Topological polar surface area consistent across alkoxy series.

Indicates no significant new barrier to passive membrane permeability.

TPSA Bioavailability Physicochemical Properties

Molecular Weight and Rotatable Bonds

The molecular weight of 4-(propoxymethyl)phenylboronic acid is 194.04 g/mol, with 5 rotatable bonds . In comparison, the ethoxymethyl analog has a molecular weight of 180.01 g/mol and 4 rotatable bonds , while the hydroxymethyl analog has a molecular weight of 151.96 g/mol and 2 rotatable bonds . The increased molecular weight and chain flexibility of the propoxy derivative can influence its physical state, melting point, and crystallization behavior. This can be a critical factor for procurement and laboratory handling, as it may affect ease of weighing, storage stability, and solubility in common organic solvents.

Mol. weight & flexibility
Structural data
194.0 g/mol
5 rotatable bonds

Higher molecular weight and chain flexibility vs. shorter analogs.

May influence crystallization, handling, and solubility.

Molecular Weight Rotatable Bonds Physicochemical Properties

Application Scenarios for 4-(Propoxymethyl)phenylboronic Acid


Synthesis of Lipophilic Biaryl Intermediates

Based on its intermediate LogP value of 0.293 , 4-(propoxymethyl)phenylboronic acid is ideally suited for the synthesis of biaryl compounds that require enhanced lipophilicity for improved cell membrane permeability or target binding in medicinal chemistry programs. It is a more balanced alternative to the highly polar hydroxymethyl analog (LogP = -1.1413) and the excessively hydrophobic ethoxymethyl analog (LogP = 1.86) . This property can be leveraged in early-stage drug discovery to fine-tune the physicochemical profile of lead compounds.

Biphasic Suzuki-Miyaura Coupling Optimization

The propoxy derivative's balanced lipophilicity, as evidenced by its LogP of 0.293 , suggests it will partition more favorably into organic reaction solvents compared to its more polar analogs. This can lead to improved reaction yields and homogeneity in biphasic Suzuki-Miyaura couplings, where efficient transfer of the boronic acid into the organic phase is crucial for successful transmetalation . This makes it a strategic choice when optimizing reactions with hydrophobic aryl halides or when seeking to simplify product isolation by reducing aqueous-phase contamination.

Materials with Tailored Solubility and Phase-Transfer

The distinct physicochemical profile of 4-(propoxymethyl)phenylboronic acid, particularly its LogP and increased molecular flexibility compared to shorter-chain analogs , makes it a valuable building block for materials science applications. It can be used to introduce a specific balance of hydrophobicity and flexibility into polymers, liquid crystals, or organic electronic materials, where these properties directly impact material performance and processability.

Direct Replacement of Methoxymethyl Analog

Given the comparable predicted pKa of 8.54 to the methoxymethyl analog (8.62) , the propoxy derivative can be directly substituted in established synthetic routes where the methoxy analog is used but insufficient lipophilicity limits reaction efficiency or product isolation. This substitution allows chemists to retain a similar reactivity profile while improving compound handling and purification in non-polar solvent systems.

Application
Selection Property
Validation Focus
Lipophilic biaryl intermediates
Balanced intermediate lipophilicity
Solubility in organic reaction media
Biphasic Suzuki coupling optimization
Enhanced organic-phase partitioning
Yield and homogeneity with hydrophobic aryl halides
Materials with tailored solubility
Tuned hydrophobicity and chain flexibility
Processability and material performance
Replacement of methoxymethyl analog
pKa similarity to methoxy derivative
Reactivity retention in established protocols

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